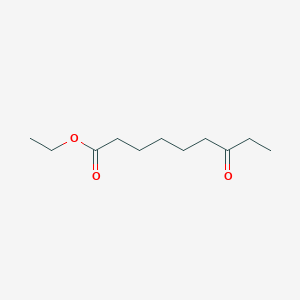

Ethyl 7-oxononanoate

Description

Properties

IUPAC Name |

ethyl 7-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNARZJMTUBIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645667 | |

| Record name | Ethyl 7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104092-78-6 | |

| Record name | Ethyl 7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 7-oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 7-oxononanoate, a bifunctional organic molecule incorporating both an ester and a ketone, represents a valuable scaffold in synthetic organic chemistry. Its unique structural characteristics make it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound. It is designed to serve as a foundational resource for researchers, offering insights into its molecular characteristics, expected analytical signatures, and practical considerations for its handling and application in a laboratory setting. While experimentally determined data for some properties are limited, this guide synthesizes available information and provides expert analysis based on the established principles of organic chemistry and spectroscopy.

Introduction: The Significance of Keto Esters in Modern Chemistry

β- and γ-keto esters are pivotal intermediates in organic synthesis, prized for their dual reactivity that allows for a wide array of chemical transformations.[1] The presence of both a nucleophilic α-carbon and electrophilic carbonyl carbons enables their participation in a diverse range of carbon-carbon bond-forming reactions, making them indispensable in the construction of complex molecular architectures.[1] In the realm of drug discovery, the keto ester moiety is a common feature in pharmacologically active compounds and serves as a key precursor for the synthesis of various heterocyclic systems.[2][3] Recent advancements have further expanded the utility of ketones and esters by developing novel catalytic systems to activate previously inert C-H bonds, opening new avenues for molecular functionalization.[2] this compound, as a γ-keto ester, embodies this synthetic potential.

Molecular Structure and Key Physicochemical Properties

This compound possesses the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol . Its structure features a nine-carbon chain with a ketone at the 7-position and an ethyl ester at the terminus. This structure dictates its physical state as a clear, colorless oil at room temperature.[4]

A summary of its key physical properties is presented in the table below:

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₂₀O₃ | [5] |

| Molecular Weight | 200.27 g/mol | [5] |

| Physical Form | Clear Colorless Oil | [4] |

| Boiling Point | 145-161 °C at 15 Torr | [5] |

| Density (Predicted) | 0.950 ± 0.06 g/cm³ | [5] |

| Melting Point | Not available (liquid at room temp.) | Inferred from physical form. |

| Refractive Index | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | [6] (General ester properties) |

Causality Behind the Properties: The relatively high boiling point, even at reduced pressure, is a consequence of its molecular weight and the presence of two polar carbonyl groups, which increase intermolecular dipole-dipole interactions.[7] As an ester, it is incapable of forming hydrogen bonds with itself, leading to a lower boiling point compared to a carboxylic acid of similar molecular weight.[8] Its insolubility in water and solubility in organic solvents is a classic characteristic of esters of this size, where the hydrophobic alkyl chain dominates the molecule's overall polarity.[6]

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic behavior of keto esters and ethyl esters, we can predict its characteristic spectral features with a high degree of confidence.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl Ester Group: A quartet at approximately δ 4.1 ppm (2H) for the -OCH₂- protons, coupled to the adjacent methyl group, and a triplet at around δ 1.2 ppm (3H) for the -OCH₂CH₃ protons.

-

Alkyl Chain: A series of multiplets in the δ 1.2-2.8 ppm region corresponding to the methylene groups of the nonanoate chain. The protons alpha to the carbonyl groups (at C6 and C8, and C2) will be shifted downfield relative to the other methylene protons. Specifically, the protons at C2 are expected around δ 2.3 ppm (triplet), and the protons at C6 and C8 are expected around δ 2.4-2.7 ppm.

-

Ketone Methyl Group: A singlet at approximately δ 2.1 ppm (3H) for the methyl group attached to the ketone carbonyl.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework.

-

Carbonyl Carbons: Two distinct signals in the downfield region are expected for the ester and ketone carbonyl carbons. The ester carbonyl (C1) will likely appear around δ 173 ppm, while the ketone carbonyl (C7) will be further downfield, around δ 208 ppm.[11]

-

Ethyl Ester Carbons: The -OC H₂- carbon is expected around δ 60 ppm, and the -OCH₂C H₃ carbon at approximately δ 14 ppm.

-

Alkyl Chain Carbons: The remaining methylene and methyl carbons of the nonanoate chain will appear in the upfield region (δ 20-45 ppm). The carbons adjacent to the carbonyl groups (C2, C6, and C8) will be deshielded and appear at the lower end of this range.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12]

-

C=O Stretching: The most prominent features in the IR spectrum of this compound will be the strong absorption bands corresponding to the carbonyl stretching vibrations. Two distinct C=O stretching bands are expected: one for the ester carbonyl around 1735-1750 cm⁻¹ and another for the ketone carbonyl around 1715 cm⁻¹ .[10][13]

-

C-O Stretching: A strong, broad absorption band in the region of 1000-1300 cm⁻¹ will be indicative of the C-O single bond stretching of the ester group.[14]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain.

Caption: Key expected IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 200 .

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, M-45) leading to a peak at m/z 155 , and McLafferty rearrangement, which for this molecule could result in a characteristic fragment.[15] Alpha-cleavage adjacent to the ketone carbonyl is also a likely fragmentation pathway, leading to acylium ions. For instance, cleavage between C6 and C7 would yield a fragment at m/z 127 , and cleavage between C7 and C8 would give a fragment at m/z 57 (the base peak is often an acylium ion).[16]

Experimental Protocols: Synthesis and Purification

Proposed Synthetic Workflow

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. bioengineer.org [bioengineer.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 104092-78-6 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 7-Oxononanoate: A Versatile Keto-Ester Building Block

This guide provides a comprehensive technical overview of ethyl 7-oxononanoate, a bifunctional organic molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical identity, explore its strategic value as a synthetic intermediate, and provide field-proven methodologies for its synthesis and characterization. This document is structured to deliver not just protocols, but the scientific rationale underpinning them, ensuring both technical accuracy and practical applicability.

Molecular Identity and Physicochemical Profile

This compound is a linear aliphatic chain comprised of nine carbon atoms, featuring an ethyl ester at the C1 position and a ketone at the C7 position. This unique arrangement of two distinct and reactive functional groups makes it a valuable and versatile synthon in medicinal and materials chemistry.

Chemical Structure and IUPAC Nomenclature

The definitive identity of this compound is rooted in its structure, from which its systematic name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The structure is depicted below, illustrating the key functional groups and numbering convention.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

A summary of essential physical and chemical data is crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [1][2][4][5] |

| Molecular Weight | 200.27 g/mol | [2][5] |

| Appearance | Clear, Colorless Oil | [1] |

| Boiling Point | 145-161 °C @ 15 Torr | [3] |

| Purity (Typical) | ≥97% | [1] |

Strategic Importance in Synthesis

The synthetic utility of this compound stems from its bifunctional nature. The ketone and ester moieties can be manipulated independently or in concert to construct more complex molecular architectures. This makes it an archetypal "building block" for drug discovery and fine chemical synthesis.[6][7][8][9]

-

The Ketone Handle: The carbonyl group at C7 is a versatile site for nucleophilic additions, reductive aminations (to introduce nitrogen-containing heterocycles), Wittig-type olefination (for carbon-carbon bond formation), and aldol reactions.

-

The Ester Handle: The ethyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for forming amide bonds—a cornerstone of peptide and medicinal chemistry. Alternatively, it can be reduced to a primary alcohol, providing another avenue for derivatization.

This dual functionality allows for the creation of linear, branched, or heterocyclic compounds with precise control over stereochemistry and functional group placement.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. news.umich.edu [news.umich.edu]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

An In-Depth Technical Guide to Ethyl 7-Oxononanoate (CAS No. 104092-78-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Keto Ester

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount to the efficient construction of complex molecular architectures. Among these, β-keto esters stand out as exceptionally versatile building blocks, owing to their unique electronic properties that allow for a diverse range of chemical transformations. This guide focuses on a specific yet highly valuable member of this class: Ethyl 7-oxononanoate. With the Chemical Abstracts Service (CAS) number 104092-78-6, this linear keto ester is a key intermediate in the synthesis of various high-value compounds, including signaling molecules and pharmaceutical precursors.[1][2][3] This document, designed for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization.

Section 1: Core Molecular Attributes of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. This compound is a clear, colorless oil under standard conditions, a physical characteristic that is typical for esters of its molecular weight. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104092-78-6 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Appearance | Clear Colorless Oil | |

| Purity | Typically ≥97% | |

| Boiling Point | 145-161 °C at 15 Torr | |

| Density | 0.950 ± 0.06 g/cm³ (Predicted) | |

| SMILES Code | CCC(CCCCCC(OCC)=O)=O | [3] |

| InChI Key | HXNARZJMTUBIIM-UHFFFAOYSA-N |

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of β-keto esters is a well-established area of organic chemistry, with several robust methods available. The Claisen condensation, and its intramolecular variant, the Dieckmann condensation, are cornerstone reactions for the formation of the β-keto ester moiety.[4][5][6][7][8][9][10] Additionally, transesterification offers a mild and efficient alternative for the preparation of various β-keto esters.[11][12][13][14][15]

Proposed Synthetic Workflow: Mixed Claisen Condensation

A logical approach to the synthesis of this compound would involve the reaction between the enolate of ethyl pentanoate and an acylating agent such as diethyl carbonate.

Caption: Proposed synthetic workflow for this compound via a mixed Claisen condensation.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Enolate Formation: Ethyl pentanoate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is then gently refluxed for 1-2 hours to ensure complete enolate formation.

-

Acylation: Diethyl carbonate (1.2 equivalents) is added dropwise to the reaction mixture at a controlled rate to manage any exotherm. The reaction is then refluxed for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Section 3: Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected spectroscopic data are outlined below, providing a benchmark for researchers synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons alpha to the two carbonyl groups will appear as triplets in the range of 2.2-2.7 ppm. The remaining methylene protons will resonate as multiplets in the upfield region (1.3-1.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit two distinct carbonyl signals, one for the ketone (around 208-212 ppm) and another for the ester (around 172-175 ppm). The methylene carbon of the ethoxy group will appear around 60 ppm, while the methyl carbon will be further upfield at approximately 14 ppm. The remaining aliphatic carbons will resonate in the 20-45 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by two strong carbonyl stretching absorptions. The ester carbonyl will appear in the region of 1735-1750 cm⁻¹, while the ketone carbonyl will absorb at a slightly lower wavenumber, typically between 1710-1725 cm⁻¹.[17] The C-O stretching of the ester will also be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 200.[1] Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 155, and McLafferty rearrangement, which is characteristic of ketones and esters.

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules and natural products. Its linear chain and terminal keto and ester functionalities provide multiple points for chemical modification.

Precursor for Pheromones and Jasmonates

The carbon skeleton of this compound is a suitable starting point for the synthesis of various insect pheromones and plant hormones like jasmonates. These syntheses often involve transformations of the ketone and ester groups, such as reduction, olefination, and chain elongation. The synthesis of jasmonates, for instance, involves the construction of a cyclopentanone ring, a transformation that can be initiated from a linear precursor like this compound.

Building Block in Pharmaceutical Synthesis

β-Keto esters are widely used in the pharmaceutical industry for the synthesis of heterocyclic compounds and other complex drug molecules.[18][19][20] The enolizable proton alpha to the carbonyl groups in this compound allows for easy alkylation and acylation, enabling the introduction of various substituents and the construction of more elaborate molecular frameworks. For example, it can be a precursor for the synthesis of substituted pyrrolidines or other nitrogen-containing heterocycles that are common motifs in drug candidates.

Caption: Key application areas of this compound in organic synthesis.

Section 5: Analytical Quality Control

Ensuring the purity of this compound is critical for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic methods is typically employed for quality control.

-

Gas Chromatography (GC): Given its volatility, GC is an excellent method for assessing the purity of this compound and for monitoring the progress of its synthesis. A flame ionization detector (FID) provides high sensitivity for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity determination. However, the keto-enol tautomerism of β-keto esters can sometimes lead to peak broadening or splitting.[21] This can often be mitigated by adjusting the mobile phase pH or temperature to favor one tautomer or to accelerate the interconversion.

-

Spectroscopic Methods: As detailed in Section 3, NMR, IR, and MS are indispensable for confirming the identity and structural integrity of the compound.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, with its readily accessible functionalities, represents a powerful and versatile tool in the arsenal of the modern organic chemist. Its utility as a precursor for natural products and as a building block in the synthesis of complex pharmaceutical agents underscores its importance. This guide has provided a comprehensive overview of its core properties, a practical synthetic approach, methods for its characterization, and a glimpse into its diverse applications. As the demand for more efficient and elegant synthetic strategies continues to grow, the value of well-characterized and versatile intermediates like this compound will undoubtedly continue to rise.

References

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24859-24873. [Link]

-

Grokipedia. Dieckmann condensation. [Link]

-

ResearchGate. Trans-esterification of various β-keto esters with structurally diverse alcohols. [Link]

-

Online Organic Chemistry Tutor. Dieckmann Condensation. [Link]

-

JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

-

Royal Society of Chemistry. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

-

ResearchGate. Transesterification of b-Keto Esters with Various Alcohols Catalysed by 1 a. [Link]

-

Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

Crysdot LLC. This compound. [Link]

-

SciSpace. Recent advances in the transesterification of b-keto esters. [Link]

-

PubChem. Ethyl 3-methyl-7-oxononanoate. [Link]

-

PubChem. Ethyl-8-methyl-7-oxononanoate. [Link]

-

The Claisen Condensation. [Link]

-

Analytical Methods (RSC Publishing). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]

-

chemrevise. 7. Mass spectra and IR. [Link]

-

Magritek. Ethyl crotonate. [Link]

-

Chromatography Forum. beta keto esters by HPLC. [Link]

-

ResearchGate. (PDF) Mastering β-keto esters. [Link]

-

YouTube. Examples of Synthesis using the Claisen Condensation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0040297). [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. [Link]

-

PubMed Central. Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum. [Link]

-

NIST WebBook. Nonanoic acid, ethyl ester. [Link]

-

MDPI. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. [Link]

-

Der Pharma Chemica. Synthesis of 7- (Ethylaryl) Theophylline DDérivatives from Acyclovir. [Link]

-

PubMed Central. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Synthesis and anticonvulsant activity of enaminones Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives | Request PDF. [Link]

-

NIST WebBook. Ethyl cyanoacetate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 104092-78-6 [chemicalbook.com]

- 3. 104092-78-6|this compound|BLD Pharm [bldpharm.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 17. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

The Spectroscopic Signature of Ethyl 7-oxononanoate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-oxononanoate (C₁₁H₂₀O₃), a molecule of interest in various research and development domains. Designed for researchers, scientists, and drug development professionals, this document elucidates the expected spectroscopic characteristics of this bifunctional molecule, offering a foundational understanding for its identification and characterization. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis.

Introduction to this compound: Structure and Significance

This compound is a fatty acid ester characterized by a nine-carbon chain with a ketone functional group at the 7-position and an ethyl ester at the terminus. This unique structure, combining both a ketone and an ester, imparts it with versatile chemical properties, making it a valuable intermediate in organic synthesis and a potential component in the development of novel therapeutics and materials. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its reactivity.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions are grounded in the fundamental principles of each spectroscopic technique and draw comparisons with structurally related molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the neighboring methyl group. |

| ~ 2.50 | Triplet (t) | 2H | -CH₂ -C(O)- | Protons alpha to the ketone carbonyl group are deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene group. |

| ~ 2.45 | Triplet (t) | 2H | -C(O)-CH₂ -CH₂- | Similar to the other side of the ketone, these alpha-protons are deshielded and appear as a triplet. |

| ~ 2.29 | Triplet (t) | 2H | -CH₂ -C(O)O- | Protons alpha to the ester carbonyl group are also deshielded, appearing as a triplet. |

| ~ 1.55 - 1.70 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂- & -CH₂-CH₂ -C(O)- | The methylene protons in the middle of the carbon chain will have overlapping signals in this region. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are shielded and will appear as a triplet due to coupling with the adjacent methylene group. |

| ~ 1.05 | Triplet (t) | 3H | -C(O)-CH₂-CH₃ | The terminal methyl protons adjacent to the ketone are expected to be the most shielded. |

Causality in ¹H NMR: The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms like oxygen pull electron density away from adjacent protons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of two carbonyl groups and a linear alkyl chain, the ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 211 | C =O (Ketone) | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~ 174 | C =O (Ester) | The carbonyl carbon of an ester is also significantly deshielded, but generally appears slightly upfield from a ketone carbonyl. |

| ~ 60 | -O-CH₂ -CH₃ | The carbon of the ethyl ester directly bonded to the oxygen atom is deshielded. |

| ~ 43 | -CH₂ -C(O)- | The carbon alpha to the ketone carbonyl is deshielded. |

| ~ 36 | -C(O)-CH₂ -CH₂- | The other carbon alpha to the ketone carbonyl. |

| ~ 34 | -CH₂ -C(O)O- | The carbon alpha to the ester carbonyl. |

| ~ 29 | -C(O)-CH₂-CH₃ | The terminal methyl carbon of the propyl group attached to the ketone. |

| ~ 23-29 | -CH₂ - chain | The remaining methylene carbons in the alkyl chain will appear in this region. |

| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester is typically found in this upfield region. |

Expertise in ¹³C NMR Interpretation: The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atom. Carbonyl carbons are the most deshielded due to the double bond to the highly electronegative oxygen atom. Carbons bonded to single oxygen atoms are also shifted downfield, while aliphatic carbons appear in the more shielded (upfield) region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester and ketone carbonyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 1735 | Strong, Sharp | C=O (Ester) | Stretch |

| ~ 1715 | Strong, Sharp | C=O (Ketone) | Stretch |

| ~ 1240 | Strong | C-O (Ester) | Stretch |

| 2850 - 2960 | Medium-Strong | C-H (Alkyl) | Stretch |

Trustworthiness of IR Data: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature for a molecule like this compound. The ester C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.[1] The strong C-O stretching band further confirms the presence of the ester functional group. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of any hydroxyl groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 200.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern of a similar compound, Ethyl 9-oxononanoate, shows characteristic losses.[2]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 200 | [C₁₁H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 155 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 129 | [M - C₄H₇O]⁺ | Cleavage alpha to the ketone carbonyl. |

| 101 | [CH₂(CH₂)₃C(O)O]⁺ | McLafferty rearrangement of the ester. |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty rearrangement fragment from the ester. |

| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage at the ketone. |

| 57 | [C₃H₅O]⁺ | Fragment from the ketone side of the molecule. |

| 43 | [CH₃CH₂C=O]⁺ | Acylium ion from the ketone side. |

Logical Fragmentation Pathways: The fragmentation of ethyl esters in EI-MS is well-understood. Common fragmentation pathways include the loss of the alkoxy group (-OR), and the McLafferty rearrangement, which is a characteristic fragmentation of carbonyl compounds with a gamma-hydrogen. The presence of a second carbonyl group (the ketone) introduces additional fragmentation pathways, primarily through alpha-cleavage, leading to the formation of stable acylium ions.

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following validated protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR data acquisition of a liquid sample.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Instrument Parameters (GC-MS):

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient suitable for eluting the compound, for example, starting at 50°C and ramping to 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Sources

The Biological Activity of Medium-Chain Keto Esters: A Technical Guide for Researchers

Abstract

Medium-chain keto esters (MCKEs) represent a class of exogenous ketone bodies with significant therapeutic potential across a spectrum of metabolic and neurological disorders. This guide provides an in-depth technical overview of the biological activities of MCKEs, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, moving beyond their role as a simple alternative fuel source to explore their intricate modulation of cellular signaling pathways. This document is structured to provide not only a comprehensive theoretical framework but also detailed, actionable experimental protocols to empower researchers in this burgeoning field.

Introduction: Beyond a Simple Fuel Source

The brain's reliance on glucose is a well-established paradigm. However, under conditions of glucose hypometabolism, as seen in Alzheimer's disease and other neurodegenerative disorders, the brain can efficiently utilize ketone bodies as an alternative energy substrate.[1] Medium-chain triglycerides (MCTs) have long been recognized for their ketogenic properties, as they are readily metabolized in the liver to produce ketone bodies, primarily β-hydroxybutyrate (BHB).[2][3] Medium-chain keto esters, synthetic compounds that directly deliver ketone bodies, offer a more direct and potent method to induce ketosis without the need for a stringent ketogenic diet.[4]

The biological significance of MCKEs extends far beyond their role in cellular energetics. The primary ketone body, BHB, is now understood to be a potent signaling molecule, capable of modulating gene expression, inflammation, and oxidative stress.[5][6] This guide will explore these multifaceted biological activities, providing a robust foundation for investigating the therapeutic applications of MCKEs.

Core Mechanisms of Action: A Multi-pronged Approach

The biological effects of medium-chain keto esters are not attributable to a single mechanism but rather a synergistic interplay of metabolic and signaling actions.

Alternative Energy Metabolism

In states of compromised glucose utilization, MCKEs provide a readily available fuel source for the brain and other tissues.[1] Upon ingestion, MCKEs are hydrolyzed, releasing ketone bodies like β-hydroxybutyrate (BHB) that are transported across the blood-brain barrier.[7] Within the mitochondria, BHB is converted to acetoacetyl-CoA and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP. This metabolic shift can compensate for energy deficits and support neuronal function.[4]

Modulation of Cellular Signaling

Beyond their metabolic role, the ketone bodies derived from MCKEs act as crucial signaling molecules, influencing a variety of cellular processes.

β-hydroxybutyrate (BHB) is a known inhibitor of class I histone deacetylases (HDACs).[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, BHB promotes a more open chromatin structure, facilitating the transcription of genes involved in antioxidant defense, metabolic regulation, and neuroprotection.[6]

BHB can activate specific G-protein coupled receptors, namely HCAR2 (GPR109A) and FFAR3 (GPR41).[6] Activation of these receptors on various cell types, including immune cells and adipocytes, can modulate inflammatory responses and lipolysis.

Chronic inflammation is a hallmark of many diseases. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. BHB has been shown to inhibit the activation of the NLRP3 inflammasome, thereby exerting anti-inflammatory effects.[8][9]

AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) are critical regulators of mitochondrial biogenesis and function. Evidence suggests that ketone bodies can activate these pathways, leading to improved mitochondrial health and cellular stress resistance.[8]

Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for investigating the key biological activities of medium-chain keto esters in both in vitro and in vivo models.

In Vitro Assessment of Cellular Mechanisms

This protocol details the use of high-resolution respirometry to assess the impact of MCKEs on mitochondrial function in cultured cells.

Materials:

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Cultured cells (e.g., neuronal cell line, primary neurons)

-

Cell culture medium

-

Medium-chain keto ester of interest

-

Respiration medium (e.g., MiR05)

-

Mitochondrial substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluence and treat with the medium-chain keto ester at various concentrations and time points.

-

Cell Permeabilization: Harvest and permeabilize the cells using a mild detergent like digitonin to allow for the direct measurement of mitochondrial respiration.

-

Respirometry Measurement:

-

Add the permeabilized cells to the respirometer chambers containing respiration medium.

-

Sequentially add mitochondrial substrates (e.g., pyruvate and malate for Complex I-linked respiration) and ADP to measure different respiratory states.

-

Use inhibitors like oligomycin (to inhibit ATP synthase), FCCP (to uncouple respiration), and rotenone/antimycin A (to inhibit Complex I and III) to dissect the electron transport chain.

-

-

Data Analysis: Analyze the oxygen consumption rates to determine parameters such as ROUTINE respiration, LEAK respiration, and electron transport system (ETS) capacity.

This cell-based assay measures the ability of MCKEs to inhibit HDAC activity.

Materials:

-

HDAC Cell-Based Assay Kit (e.g., from Bio-Techne or Cayman Chemical)[10][11][12]

-

Cultured cells

-

Medium-chain keto ester or β-hydroxybutyrate

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black, clear-bottom plate

-

Fluorometric plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the MCKE or BHB for a specified duration. Include wells with untreated cells and cells treated with TSA.

-

Substrate Addition: Add the cell-permeable HDAC substrate provided in the kit to each well.

-

Incubation: Incubate the plate at 37°C to allow for deacetylation of the substrate by cellular HDACs.

-

Lysis and Development: Add the lysis/developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 440-460 nm emission).[10]

-

Data Analysis: Calculate the percentage of HDAC inhibition by comparing the fluorescence of treated wells to untreated controls.

This protocol outlines the steps to measure the inhibitory effect of MCKEs on NLRP3 inflammasome activation in macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

LPS (Lipopolysaccharide)

-

Nigericin or ATP (NLRP3 activators)

-

Medium-chain keto ester or β-hydroxybutyrate

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Priming: Prime macrophages with LPS to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Pre-treat the primed cells with the MCKE or BHB.

-

NLRP3 Activation: Activate the inflammasome by adding nigericin or ATP.

-

Supernatant Collection: Collect the cell culture supernatant.

-

IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using an ELISA kit.[13]

-

LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[13]

-

Data Analysis: Compare the levels of IL-1β and LDH in treated versus untreated cells to determine the inhibitory effect of the MCKE.

In Vivo Assessment in Animal Models

This protocol describes the oral administration of MCKEs to mice and subsequent monitoring of metabolic parameters.

Materials:

-

C57BL/6J mice

-

Medium-chain keto ester

-

Oral gavage needles

-

Blood glucose meter and strips

-

Ketone meter and strips

-

Metabolic cages (optional)

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions and handling.

-

Baseline Measurements: Measure baseline body weight, blood glucose, and blood ketone levels.

-

Administration: Administer the MCKE via oral gavage at a predetermined dose.

-

Serial Monitoring:

-

Measure blood glucose and ketone levels at regular intervals (e.g., 30, 60, 120, 240 minutes) post-administration to assess the pharmacokinetic and pharmacodynamic profile.

-

Monitor food and water intake, and body weight daily.

-

For more detailed metabolic analysis, house mice in metabolic cages to measure oxygen consumption, carbon dioxide production, and respiratory exchange ratio (RER).

-

-

Tissue Collection: At the end of the study, euthanize the mice and collect tissues (e.g., brain, liver, muscle) for further analysis.

This workflow details the quantification of changes in target gene expression in mouse brain tissue following MCKE administration.

Materials:

-

Mouse brain tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the brain tissue using a suitable RNA extraction kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.[14]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target genes (e.g., genes involved in mitochondrial biogenesis or antioxidant response) and stable reference genes.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of the reference genes (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

This protocol provides a framework for evaluating the therapeutic potential of MCKEs in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Materials:

-

Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type littermates

-

Medium-chain keto ester

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Immunohistochemistry reagents (e.g., antibodies against Aβ and p-tau)

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Chronic Treatment: Begin chronic administration of the MCKE or a control vehicle to the mice at an age before or during the development of pathology.

-

Behavioral Testing:

-

Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.[4]

-

-

Biochemical Analysis:

-

At the end of the treatment period, collect brain tissue.

-

Measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

-

Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaques and phosphorylated tau pathology.[4]

-

-

Data Analysis: Compare the behavioral performance and pathological readouts between the MCKE-treated and control groups to determine therapeutic efficacy.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Example Data Summary for Mitochondrial Respiration

| Treatment Group | ROUTINE Respiration (pmol O₂/s/10⁶ cells) | LEAK Respiration (pmol O₂/s/10⁶ cells) | ETS Capacity (pmol O₂/s/10⁶ cells) |

| Control | 15.2 ± 1.8 | 3.1 ± 0.5 | 45.7 ± 4.2 |

| MCKE (1 mM) | 18.9 ± 2.1 | 3.3 ± 0.6 | 52.3 ± 5.5 |

| MCKE (5 mM) | 22.5 ± 2.5 | 3.5 ± 0.7 | 60.1 ± 6.1 |

| *p < 0.05, *p < 0.01 vs. Control |

Table 2: Example Data Summary for Gene Expression Analysis

| Gene | Treatment Group | Fold Change vs. Control |

| Nrf2 | MCKE | 2.5 ± 0.3** |

| Pgc1α | MCKE | 1.8 ± 0.2 |

| Bdnf | MCKE | 2.1 ± 0.4 |

| *p < 0.05, *p < 0.01 vs. Control |

Conclusion and Future Directions

Medium-chain keto esters hold immense promise as therapeutic agents for a range of diseases characterized by metabolic dysregulation and neuroinflammation. Their multifaceted biological activities, encompassing both energetic and signaling roles, provide a rich area for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the mechanisms of action and therapeutic potential of these fascinating molecules. Future research should focus on optimizing dosing strategies, exploring the long-term effects of MCKE supplementation, and translating the promising preclinical findings into clinical applications.

References

-

Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51–76. [Link]

-

Paoli, A., Bianco, A., Damiani, E., & Bosco, G. (2019). From Carbohydrates to Ketones: Mitochondrial Reprogramming via β-Hydroxybutyrate Signaling for Non-Pharmacological Treatment of Metabolic Syndrome. Qeios. [Link]

-

Rojas-Morales, P., Pedraza-Chaverri, J., & Tapia, E. (2020). Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. Metabolites, 10(11), 452. [Link]

-

Samantaray, S., Chaudhary, A., & Vats, A. (2021). A comprehensive guide for studying inflammasome activation and cell death. STAR Protocols, 2(4), 100893. [Link]

-

Cunnane, S. C., Courchesne-Loyer, A., St-Pierre, V., Vandenberghe, C., Pierotti, T., Fortier, M., ... & Castellano, C. A. (2016). Can ketones compensate for deteriorating brain glucose uptake during aging? Implications for the risk and treatment of Alzheimer's disease. Annals of the New York Academy of Sciences, 1367(1), 12–20. [Link]

-

The Role of Ketogenic Diet in the Treatment of Neurological Diseases. (2022). Nutrients, 14(5), 954. [Link]

-

Augustin, K., Khabbush, A., Williams, S., Eaton, S., Orford, M., Cross, J. H., ... & Williams, R. S. (2018). Medium chain triglyceride ketogenic diet in neurological and metabolic disorders. The Lancet Neurology, 17(1), 84-93. [Link]

-

Lilamand, M., Mouton-Liger, F., Paquet, C., & Dumurgier, J. (2021). Ketogenic diet therapy in Alzheimer's disease: an updated review. Current Opinion in Clinical Nutrition and Metabolic Care, 24(4), 378-384. [Link]

-

Establishing validated RT-qPCR workflow for the analysis of oligodendrocyte gene expression in the developing murine brain. (2024). PLoS ONE, 19(1), e0295627. [Link]

-

The Ketogenic Diet for Alzheimer's Disease. ClinicalTrials.gov. [Link]

-

Kuang, J., Yan, X., Genders, A. J., Granata, C., & Bishop, D. J. (2018). An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research. PLoS ONE, 13(5), e0196438. [Link]

-

Brownlow, M. L., & Jaramillo, T. C. (2025). Ketogenic Diet Enhances Cognitive-Behavioral Function and Hippocampal Neurogenesis While Attenuating Amyloid Pathology in Tg-SwDI Mice. bioRxiv. [Link]

-

A Potential Role for the Ketogenic Diet in Alzheimer's Disease Treatment: Exploring Pre-Clinical and Clinical Evidence. (2023). Nutrients, 15(13), 2893. [Link]

-

Precise measurement of gene expression changes in mouse brain areas denervated by injury. (2022). Scientific Reports, 12(1), 22538. [Link]

-

Medium Chain Triglycerides and Brain Metabolism in Alzheimer's Disease. CenterWatch. [Link]

- Bach, A. C., & Babayan, V. K. (1982). Medium-chain triglycerides: an update. The American journal of clinical nutrition, 36(5), 950–962.

-

SirT3 activates AMPK-related mitochondrial biogenesis and ameliorates sepsis-induced myocardial injury. (2018). Oxidative Medicine and Cellular Longevity, 2018, 8075140. [Link]

-

Cárdenas, C., Miller, R. A., Smith, I., Bui, T., Elsasser, G., Lindwasser, O. W., ... & Foskett, J. K. (2018). Concerted Action of AMPK and Sirtuin-1 Induces Mitochondrial Fragmentation Upon Inhibition of Ca2+ Transfer to Mitochondria. Frontiers in Physiology, 9, 1399. [Link]

-

SIRT1, SIRT3 and phospho-AMPK protein expression a Densitometry of... ResearchGate. [Link]

-

AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo. (2018). Cells, 7(10), 169. [Link]

- Medium-chain triglycerides induce mild ketosis and may improve cognition in Alzheimer's disease. A systematic review and meta-analysis of human studies. (2020). Ageing research reviews, 58, 101001.

- Cellular and physiological effects of medium-chain triglycerides. (2004). Mini reviews in medicinal chemistry, 4(8), 847–853.

- Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch. (2020). Frontiers in Nutrition, 7, 3.

- Medium chain triglycerides modulate the ketogenic effect of a metabolic switch. (2020). Frontiers in nutrition, 7, 3.

- The effects of supplemented medium-chain triglycerides while on a ketogenic diet. Examine.com.

- The Use of Medium-Chain Triglycerides in Gastrointestinal Disorders. University of Virginia School of Medicine.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6768.

- Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch. (2020). Frontiers in Nutrition, 7, 3.

- Triglycerides of medium-chain fatty acids: a concise review. (2022). Journal of Food Science and Technology, 59(8), 2919–2928.

- Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review. (2021). Frontiers in Aging Neuroscience, 13, 745187.

- Metabolic Effects of Medium-Chain Triglycerides. Metagenics Institute.

- Experimental design for the different exposure schedules (acute, subchronic, and chronic). BL: Baseline measurement; blood.

- Cellular and physiological effects of medium-chain triglycerides. (2004). Mini reviews in medicinal chemistry, 4(8), 847–853.

- Medium-Chain Fatty Acids Improve Cognitive Function in Intensively Treated Type 1 Diabetic Patients and Support In Vitro Synaptic Transmission During Acute Hypoglycemia. (2016). Diabetes, 65(7), 2011–2020.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6768.

- Medium chain triglycerides (MCT): State-of-the-art on chemistry, synthesis, health benefits and applications in food industry. (2022). Comprehensive Reviews in Food Science and Food Safety, 21(2), 1593–1626.

- Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (2015). RSC Advances, 5(100), 82250–82255.

Sources

- 1. A Potential Role for the Ketogenic Diet in Alzheimer’s Disease Treatment: Exploring Pre-Clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketogenic Diet Enhances Cognitive-Behavioral Function and Hippocampal Neurogenesis While Attenuating Amyloid Pathology in Tg-SwDI Mice | Sciety Labs (Experimental) [labs.sciety.org]

- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 5. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SirT3 activates AMPK-related mitochondrial biogenesis and ameliorates sepsis-induced myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]

Ethyl 7-Oxononanoate: A Versatile Keto-Ester Building Block for Complex Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 7-oxononanoate, a linear C9 keto-ester, represents a highly valuable yet often overlooked synthetic building block. Its bifunctional nature, possessing both a ketone and an ester at strategic positions along an aliphatic chain, offers a wealth of opportunities for selective chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound as a versatile scaffold in the synthesis of high-value molecules.

This document will delve into the practical aspects of working with this keto-ester, moving beyond a simple recitation of reactions to explain the underlying principles that govern its reactivity. By understanding the "why" behind the "how," researchers can more effectively harness the synthetic potential of this compound in their own programs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| CAS Number | 104092-78-6 | [1] |

| Appearance | Clear, colorless oil | [2] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 227 - 229 °C | [4] |

| Flash Point | 94 °C | [4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a triplet for the protons alpha to the ketone carbonyl (around 2.4 ppm), and a series of multiplets for the methylene groups in the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will feature distinct peaks for the ester carbonyl (around 173 ppm), the ketone carbonyl (around 209 ppm), the methylene carbon of the ethyl ester (around 60 ppm), and the various methylene carbons of the nonanoate chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands in the carbonyl region: one for the ester C=O stretch (typically 1735-1750 cm⁻¹) and one for the ketone C=O stretch (typically 1715 cm⁻¹).[5][6][7] C-H stretching vibrations will also be present around 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 200.[1] Common fragmentation patterns for esters and ketones would be expected, including cleavage alpha to the carbonyl groups.[8][9][10][11][12]

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves a Claisen-type condensation reaction. This method leverages the reactivity of an enolizable ester with a suitable electrophile.

Recommended Synthetic Protocol: Acetoacetic Ester Synthesis

This protocol is an adaptation of the well-established acetoacetic ester synthesis, a robust method for the formation of ketones.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via the acetoacetic ester route.

Step-by-Step Methodology:

-

Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol. Ethyl acetoacetate (1.0 equivalent) is then added dropwise at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate. Causality: Sodium ethoxide is a strong base that deprotonates the acidic α-carbon of ethyl acetoacetate, generating a nucleophilic enolate.

-

Alkylation: Ethyl 6-bromohexanoate (1.0 equivalent) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Causality: The enolate acts as a nucleophile, attacking the electrophilic carbon of the bromo-ester in an Sₙ2 reaction to form a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is acidified with aqueous hydrochloric acid (e.g., 10% solution) to a pH of 1-2. The mixture is then heated to 50-60 °C and stirred for 12-16 hours. Causality: The acidic conditions hydrolyze both ester groups to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the desired ketone.

-

Work-up and Purification: The cooled reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution (to remove any unreacted acidic species) and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford pure this compound.

The Synthetic Utility of this compound: A Gateway to Diverse Molecular Scaffolds

The true value of this compound lies in the differential reactivity of its two functional groups, allowing for a wide array of selective transformations.

Reactions at the Ketone Carbonyl

The ketone functionality serves as an electrophilic center for a variety of nucleophilic addition and related reactions.

1. Wittig and Horner-Wadsworth-Emmons (HWE) Olefination:

These reactions are powerful tools for the formation of carbon-carbon double bonds at the C-7 position, providing access to a range of unsaturated derivatives.

Figure 2: General scheme for the olefination of this compound.

-

Causality: The nucleophilic carbon of the ylide or phosphonate carbanion attacks the electrophilic carbonyl carbon of the ketone. The resulting intermediate collapses to form a stable triphenylphosphine oxide or phosphate ester, driving the reaction forward to form the alkene.[13][14] The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting double bond.

2. Reductive Amination:

This one-pot reaction provides a direct route to secondary and tertiary amines at the C-7 position, which are common motifs in pharmaceuticals and agrochemicals.

Figure 3: The two-step, one-pot process of reductive amination.

-

Causality: The amine first condenses with the ketone to form an imine (from a primary amine) or an enamine (from a secondary amine) intermediate. A mild reducing agent, such as sodium cyanoborohydride, selectively reduces the C=N bond of the iminium ion in situ to yield the amine product.[15][16][17]

Reactions at the Ester Carbonyl

The ester group can undergo a variety of nucleophilic acyl substitution reactions.

1. Amide Formation:

Direct reaction with amines, often facilitated by heating or the use of coupling agents, leads to the formation of amides. This is a fundamental transformation in the synthesis of many biologically active molecules.

2. Grignard and Organolithium Reactions:

Addition of organometallic reagents to the ester results in the formation of tertiary alcohols after a double addition, or ketones if a Weinreb amide intermediate is employed.

3. Intramolecular Condensations: The Dieckmann Condensation

When another ester group is present in the molecule, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur to form cyclic β-keto esters.[8][11][18][19] This is a powerful ring-forming reaction. For a derivative of this compound with a second ester group at an appropriate position, this would lead to the formation of a five- or six-membered ring.

Applications in the Synthesis of High-Value Molecules

While specific, published total syntheses commencing directly from this compound are not abundant in the literature, its structural motifs are present in key intermediates for several important classes of molecules. The following represent logical and strategic applications of this building block.

Pheromone Synthesis

Many insect pheromones are long-chain aliphatic molecules containing ketone or alcohol functionalities. This compound is an ideal precursor for several of these compounds. For example, it could be a key starting material in the synthesis of Brevicomin , an aggregation pheromone of the western pine beetle.[3][4][20][21][22] A synthetic route could involve the elaboration of the ketone and ester functionalities to install the required stereocenters and form the bicyclic ketal structure.

Prostaglandin and Jasmonate Analogs

Prostaglandins and jasmonates are classes of lipid-based signaling molecules with a wide range of biological activities.[23][24][25][26] The cyclopentanone core of many of these molecules can be constructed using intramolecular cyclization strategies. A suitably modified derivative of this compound could undergo an intramolecular Dieckmann condensation to form a functionalized cyclopentanone ring, a key intermediate in the synthesis of various analogs.

Precursor to Azelaic Acid Derivatives

Azelaic acid, a nine-carbon dicarboxylic acid, has applications in the treatment of acne and other skin conditions.[3][19][21][27] this compound can be readily converted to derivatives of azelaic acid through transformations of the ketone functionality. For instance, a Baeyer-Villiger oxidation would insert an oxygen atom adjacent to the ketone, forming an ester that can be subsequently hydrolyzed to the dicarboxylic acid.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[28][29][30]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][29][30]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[31]

Conclusion: A Building Block with Untapped Potential

This compound is a versatile and strategically valuable building block that offers a wealth of synthetic possibilities. Its bifunctional nature allows for a wide range of selective transformations, providing access to diverse and complex molecular architectures. While its full potential has yet to be exhaustively documented in the literature, the principles of its reactivity are well-understood, enabling the rational design of synthetic routes to a variety of high-value targets, including pheromones, prostaglandin analogs, and other biologically active compounds. As the demand for efficient and innovative synthetic methodologies continues to grow, a deeper exploration of the applications of this compound is a promising avenue for future research and development.

References

-

CHEM SERVICE. (2016, February 26). SAFETY DATA SHEET. Retrieved from [Link]

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Safety and efficacy of saturated and unsaturated aliphatic secondary alcohols, ketones and esters with esters containing seconda. EFSA Journal, 13(11), 4272.

-

Wikipedia. (2024). Dieckmann condensation. Retrieved from [Link]

-

Willson Research Group. The Claisen Condensation. Retrieved from [Link]

- Google Patents. Method for brevicomin synthesis and use in beetle control.

-

The Pherobase. Synthesis - exo-brevicomin. Retrieved from [Link]

-

OpenBU. (2012). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubMed. A new preparation of acetylenic ketones and application to the synthesis of exo-brevicomin, the pheromone from Dendroctonus brevicomis. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cambridge University Press. Dieckmann Reaction. Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

The Pherobase. Synthesis - endo-brevicomin. Retrieved from [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. Retrieved from [Link]

-

Chemistry Steps. Reductive Amination. Retrieved from [Link]

-

Wordpress. Reductive Amination. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Magritek. Ethyl crotonate. Retrieved from [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Science Skool!. Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0040297). Retrieved from [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

- Mass Spectrometry: Fragmentation.

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubMed. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

PubMed Central. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Retrieved from [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate. Retrieved from [Link]

-

PubMed Central. Jasmonates. Retrieved from [Link]

-

MDPI. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Retrieved from [Link]

-

PubMed Central. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. The Pherobase Synthesis - exo-brevicomin | C9H16O2 [pherobase.com]

- 4. mzinterpretation.com [mzinterpretation.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. m.youtube.com [m.youtube.com]